molecular formula C10H11NO2 B1208349 5,6-Methylenedioxy-2-aminoindane CAS No. 132741-81-2

5,6-Methylenedioxy-2-aminoindane

Cat. No. B1208349
M. Wt: 177.2 g/mol
InChI Key: FQDRMHHCWZAXJM-UHFFFAOYSA-N
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Description

MDAI is a lesser-known novel entactogen substance of the aminoindane class . It is a fully synthetic ‘legal high’ and an analogue of 3,4-methylenedioxymethamphetamine . It was developed in the 1990s but was not widely abused until 2010 .


Synthesis Analysis

MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid . The acid is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl affords the hydroxyimino ketone . This is reduced to the 2-aminoindan using a Pd/C catalyst in glacial acetic acid with catalytic H2SO4 .


Molecular Structure Analysis

The molecular formula of MDAI is C10H11NO2 . The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system .


Chemical Reactions Analysis

MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . It demonstrates selective affinity for the serotonin transporter (SERT) .


Physical And Chemical Properties Analysis

MDAI has a molecular weight of 177.20 g/mol . The IUPAC name is 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine .

Scientific Research Applications

  • Psychiatry and Neurochemistry

    • MDAI is a part of a class of drugs known as aminoindanes . These substances have seen a rapid increase in popularity on the recreational drug market, particularly after mephedrone and other synthetic cathinones were banned in the UK in 2010 .
    • MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT) .
    • In animals treated with reserpine and MDAI, greater extracellular concentrations of monoamine neural transmitters resulted, most significantly serotonin . This result indicates that MDAI is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin .
    • For comparison, MDAI is similar in potency with releasing serotonin to MDA but significantly less potent than MDMA .
  • Forensic Chemistry

    • MDAI is also used in forensic chemistry for the differentiation of isomers in illicit drug exhibits .
  • Pharmacology and Drug Development

    • MDAI possesses diverse applications, aiding in the study of neurochemistry, pharmacology, and drug development.
  • Surface Enhanced Raman Scattering (SERS)

    • MDAI has been used in the development of analytical techniques for the detection of designer drugs .
    • Surface Enhanced Raman Scattering (SERS) offers a relatively fast and inexpensive method for the detection of MDAI at low concentrations .
    • Careful optimization of the silver sol, and salt concentrations was undertaken to ensure the SERS analysis was both reproducible and sensitive .
    • The optimized system demonstrated acceptable peak variations of less than 15% RSD and resulted in a detection limit of just 8 ppm (5.4 × 10 −5 M) .
  • Chemistry

    • The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA . The alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system, which changes its pharmacological properties substantially .
    • MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid which is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl afforded the hydroxyimino ketone . This is reduced to the 2-aminoindan following a modification of Nichols’ earlier method from a paper discussing DOM analogues , using a Pd/C catalyst in glacial acetic acid with catalytic H2SO4 .
  • Drug Detection

    • MDAI has been used in the development of analytical techniques for the detection of designer drugs .
    • Surface Enhanced Raman Scattering (SERS) offers a relatively fast and inexpensive method for the detection of MDAI at low concentrations .
    • Careful optimization of the silver sol, and salt concentrations was undertaken to ensure the SERS analysis was both reproducible and sensitive .
    • The optimized system demonstrated acceptable peak variations of less than 15% RSD and resulted in a detection limit of just 8 ppm (5.4 × 10 −5 M) .

Future Directions

Better international collaboration levels may be needed to tackle the novel and fast-growing phenomenon of novel psychoactive drug availability from the web .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDRMHHCWZAXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC3=C(C=C21)OCO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157741
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Methylenedioxy-2-aminoindane

CAS RN

132741-81-2
Record name MDAI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132741-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDAI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Methylenedioxy-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
345
Citations
CT Gallagher, S Assi, JL Stair, S Fergus… - Human …, 2012 - Wiley Online Library
Objectives The fully synthetic ‘legal high’ 5,6‐methylenedioxy‐2‐aminoindane (MDAI) is an analogue of 3,4‐methylenedioxymethamphetamine. Although developed in the 1990s, it …
Number of citations: 52 onlinelibrary.wiley.com
JM Corkery, S Elliott, F Schifano… - Human …, 2013 - Wiley Online Library
Objectives MDAI (5,6‐methylenedioxy‐2‐aminoindane; 6,7‐dihydro‐5H‐cyclopenta[f][1,3]benzodioxol‐6‐amine; ‘sparkle’; ‘mindy’) is a psychoactive substance, sold primarily over the …
Number of citations: 50 onlinelibrary.wiley.com
T Páleníček, E Lhotková, M Žídková, M Balíková… - Progress in Neuro …, 2016 - Elsevier
MDAI (5,6-Methylenedioxy-2-aminoindane) has a reputation as a non-neurotoxic ecstasy replacement amongst recreational users, however the drug has been implicated in some …
Number of citations: 33 www.sciencedirect.com
M Židková, I Linhart, M Balíková, M Himl, L Váňa… - Xenobiotica, 2017 - Taylor & Francis
5,6-Methylenedioxy-2-aminoindane (MDAI) is a member of aminoindane drug family with serotoninergic effect, which appeared on illicit drug market as a substitute for banned …
Number of citations: 5 www.tandfonline.com
AR Rose, ME Staretz, M Joshi, M Wood… - … in Mass Spectrometry, 2021 - Wiley Online Library
Rationale Aminoindanes are one class of many new psychoactive substances that have emerged over the last decade. Analogues of 2‐aminoindane (2‐AI) are being encountered in …
SK Manier, C Felske, N Eckstein… - Drug testing and …, 2020 - Wiley Online Library
The aim of this study was to characterize the in vitro and in vivo metabolism of 2‐aminoindane (2,3‐dihydro‐1H‐inden‐2‐amine, 2‐AI), and N‐methyl‐2‐aminoindane (N‐methyl‐2,3‐…
AL Halberstadt, SD Brandt, D Walther… - Psychopharmacology, 2019 - Springer
Rationale Over the last decade, many new psychostimulant analogues have appeared on the recreational drug market and most are derivatives of amphetamine or cathinone. Another …
Number of citations: 4 link.springer.com
S Mabbott, O Alharbi, K Groves, R Goodacre - Analyst, 2015 - pubs.rsc.org
The ever increasing numbers and users of designer drugs means that analytical techniques have to evolve constantly to facilitate their identification and detection. We report that surface …
Number of citations: 29 pubs.rsc.org
N Pinterova, RR Horsley, T Palenicek - Frontiers in psychiatry, 2017 - frontiersin.org
Objectives Aminoindanes (“bath salts,” a class of novel psychoactive substances, NPSs) increased rapidly in popularity on the recreational drug market, particularly after mephedrone …
Number of citations: 32 www.frontiersin.org
PD Sainsbury, AT Kicman, RP Archer… - Drug testing and …, 2011 - Wiley Online Library
Due to its closed ring system, 2‐aminoindane is a conformationally rigid analogue of amphetamine. Internet websites offering synthetic compounds as ‘research chemicals’ have …

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